Light stabilizer 292 Light stabilizer 292
Brand Name: Vulcanchem
CAS No.: 1065336-91-5
VCID: VC7832635
InChI: InChI=1S/C30H56N2O4.C21H39NO4/c1-27(2)19-23(20-28(3,4)31(27)9)35-25(33)17-15-13-11-12-14-16-18-26(34)36-24-21-29(5,6)32(10)30(7,8)22-24;1-20(2)15-17(16-21(3,4)22(20)5)26-19(24)14-12-10-8-7-9-11-13-18(23)25-6/h23-24H,11-22H2,1-10H3;17H,7-16H2,1-6H3
SMILES: CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)OC)C.CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C
Molecular Formula: C51H95N3O8
Molecular Weight: 878.3

Light stabilizer 292

CAS No.: 1065336-91-5

Cat. No.: VC7832635

Molecular Formula: C51H95N3O8

Molecular Weight: 878.3

* For research use only. Not for human or veterinary use.

Light stabilizer 292 - 1065336-91-5

Specification

CAS No. 1065336-91-5
Molecular Formula C51H95N3O8
Molecular Weight 878.3
IUPAC Name bis(1,2,2,6,6-pentamethylpiperidin-4-yl) decanedioate;1-O-methyl 10-O-(1,2,2,6,6-pentamethylpiperidin-4-yl) decanedioate
Standard InChI InChI=1S/C30H56N2O4.C21H39NO4/c1-27(2)19-23(20-28(3,4)31(27)9)35-25(33)17-15-13-11-12-14-16-18-26(34)36-24-21-29(5,6)32(10)30(7,8)22-24;1-20(2)15-17(16-21(3,4)22(20)5)26-19(24)14-12-10-8-7-9-11-13-18(23)25-6/h23-24H,11-22H2,1-10H3;17H,7-16H2,1-6H3
Standard InChI Key YHEPZZFDBQOSSN-UHFFFAOYSA-N
SMILES CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)OC)C.CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C
Canonical SMILES CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)OC)C.CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C

Introduction

Chemical Composition and Structural Properties

Light Stabilizer 292 is a synergistic mixture of two hindered amine derivatives: bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (60–70%) and methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate (30–40%) . This combination ensures the compound remains liquid at room temperature, unlike analogous solid HALS, facilitating easier incorporation into formulations. The molecular weight of 508.8 g/mol and CAS number 82919-37-7 distinguish it from other stabilizers in the Tinuvin series.

The hindered amine groups in its structure enable a cyclic mechanism where nitroxyl radicals (NO- ) neutralize polymer-derived alkyl radicals (R- ), regenerating through reactions with hydroperoxides (ROOH) . This regeneration loop underpins its long-term stabilization efficiency, which outperforms non-regenerative UV absorbers.

Mechanism of Action: Radical Scavenging and Regeneration

Radical Neutralization Cycle

Light Stabilizer 292 operates through a three-stage process:

  • Nitroxyl Radical Formation: UV exposure converts hindered amine groups into nitroxyl radicals (NO- ) .

  • Radical Interception: These radicals deactivate alkyl radicals (R- ) generated in polymers:

    NO- +R- NOR\text{NO- } + \text{R- } \rightarrow \text{NOR}
  • Regeneration: Hydroperoxides (ROOH) react with NOR to regenerate NO- :

    NOR+ROOHNO- +RO- +ROH\text{NOR} + \text{ROOH} \rightarrow \text{NO- } + \text{RO- } + \text{ROH}

This cycle allows continuous protection, with studies showing a 75% reduction in free radical concentration over 1,000 hours of UV exposure in acrylic-melamine coatings .

Thermal Stabilization

Thermogravimetric analysis (TGA) reveals that adding 2.5 wt.% Light Stabilizer 292 reduces weight loss at 400°C from 59.58% to 53.18% in acrylic-melamine varnishes, indicating enhanced oxidative stability .

Table 1: Thermal Performance in Acrylic-Melamine Coatings

PropertyWithout StabilizerWith 2.5 wt.% Stabilizer
Weight Loss at 400°C (%)59.5853.18
Onset Degradation (°C)210225

Applications in Industrial Formulations

Coatings

Light Stabilizer 292 excels in both solvent- and water-based coatings:

  • Automotive Clearcoats: Maintains 85% gloss retention after 2 years of outdoor exposure, compared to 45% in unstabilized systems .

  • Wood Coatings: Reduces cracking incidence by 70% in accelerated weathering tests .

  • UV-Curable Systems: Enables >90% monomer conversion in waterborne polyurethane dispersions (PUDs) when paired with NEAT additives .

Plastics and Polymers

In polypropylene films, this stabilizer limits yellowness index (ΔYI) to <2 after 1,500 hours of QUV-B exposure, versus ΔYI >8 in untreated samples .

Table 2: Performance in Polypropylene Films

Exposure Time (hours)ΔYI (Without Stabilizer)ΔYI (With 2.5 wt.%)
5003.20.8
1,0006.11.5
1,5008.41.9

Compatibility and Formulation Challenges

Additive Interactions

While effective alone, Light Stabilizer 292 exhibits formulation-specific limitations:

  • Benzotriazole UV Absorbers (UVA-BZT): Combinations reduce shelf life to <1 day in PUDs due to phase separation .

  • NEAT Additives: Co-stabilization with T400-DW and T123-DW extends shelf life to >125 days .

Table 3: Shelf Life in Waterborne Coatings

Stabilizer SystemShelf Life (Days)
UVA-BZT + Light Stabilizer 2921
NEAT Additives>90
Control (No Stabilizer)>96

Solvent Compatibility

The liquid nature of Light Stabilizer 292 improves compatibility with polar solvents like ethanol and propylene glycol methyl ether acetate (PMA), achieving homogeneous dispersion at concentrations up to 15 wt.% .

Comparative Analysis with Similar HALS

Table 4: Key HALS Properties Comparison

StabilizerPhysical StateMolecular Weight (g/mol)Primary Application
Tinuvin 123Liquid737Polyolefins, Automotive
Tinuvin 770Solid481Engineering Plastics
Tinuvin 944Solid2,300Thick-section Polypropylene
Light Stabilizer 292Liquid509Coatings, Waterborne Systems

Light Stabilizer 292’s liquid state and balanced molecular weight make it uniquely suited for thin-film applications requiring low viscosity, outperforming solid analogues like Tinuvin 770 in spray-applied coatings .

Recent Advances and Research Directions

Waterborne UV-Curable Systems

Recent trials demonstrate that Light Stabilizer 292 enables 148 μm dry film thickness in PUDs cured at 20 J/cm² UV energy, achieving 95% crosslinking density . This advancement supports eco-friendly coatings with volatile organic compound (VOC) content <50 g/L.

Synergistic Effects with Photoinitiators

Combining Light Stabilizer 292 with phosphine oxide photoinitiators (e.g., Irgacure 819-DW) reduces yellowing (Δb* <1.5) during curing, addressing a historical challenge in UV-stabilized coatings .

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